molecular formula C17H19NO4S B2856808 Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 418804-41-8

Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No. B2856808
CAS RN: 418804-41-8
M. Wt: 333.4
InChI Key: JAJAZQLCOFHIME-UHFFFAOYSA-N
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Description

Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a chemical compound that belongs to the family of sulfonamides. It is commonly used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Polymer Electrolytes and Materials

  • Polymer Electrolytes Synthesis : Guanidinium-functionalized anion exchange polymer electrolytes have been synthesized via activated fluorophenyl-amine reaction, followed by methylation with dimethyl sulfate. This process offers precise control of cation functionality without side reactions, allowing direct connection of guanidinium into stable phenyl rings (Kim et al., 2011).

Chemistry and Molecular Studies

  • Proton Conductivity in Polymers : The synthesis and characterization of poly(thiophenylene sulfonic acid) demonstrate its solubility in water and methanol, forming transparent films. This sulfonated polymer exhibits high proton conductivity due to its high carrier concentration (Miyatake et al., 1997).
  • Permethylating Agents in Carbohydrate Chemistry : An efficient method for the permethylation of complex carbohydrates has been developed, using methylsulfinyl carbanion in dimethyl sulfoxide, which is applicable for confirming the chemical structure of complex carbohydrates (Hakomori, 1964).

Catalysis and Chemical Synthesis

  • Catalysis in Organic Synthesis : Molybdenum-doped graphite carbon nitride (g-C3N4) serves as a catalyst in oxidation reactions with hydrogen peroxide. It exhibits high efficiency for the selective oxidation of sulfides to sulfoxides (Gonçalves et al., 2018).
  • Sulfone-based Electrolytes for Batteries : Sulfone-based electrolytes have been investigated for lithium-ion cells, showing exceptional electrochemical stability and compatibility with high-potential spinel cathode materials. This makes them promising for high-energy density battery applications (Abouimrane et al., 2009).

Biochemistry and Molecular Biology

  • Amino Acid Analysis : A study on amino acid analysis illustrates that dimethyl sulfoxide can effectively serve as a solvent for the ninhydrin reaction, replacing methyl Cellosolve and providing improved stability for the reagent mixture (Moore, 1968).
  • Metabolism Study in Rats : Research on the metabolism of O, O-Dimethyl O-[4-(Methylthio)-m-Tolyl] Phosphorothioate in white rats showed oxidation at the phosphoryl sulfur and thiophenyl group, providing insights into metabolic pathways and activation processes (Brady & Arthur, 1961).

Organic Synthesis and Chemistry

  • Synthesis of Optically Active Compounds : Optically active syn-α-amidoalkylphenyl sulfones are prepared from chiral aldehydes using benzenesulfinic acid. These compounds are crucial for the preparation of biologically active compounds (Foresti et al., 2003).
  • Structural and Spectroscopic Studies : 4-methyl-N-(3-nitrophenyl)benzene sulfonamide has been synthesized and characterized, providing valuable insights into molecular structures and electronic properties (Sarojini et al., 2013).

Environmental and Agricultural Applications

  • Molecular Biology of Herbicides : Studies on the actions of various classes of herbicides, including sulfonylureas, have provided insights into the molecular basis for the design of new herbicides targeting specific biological systems (Hardy & Giaquinta, 1984).

properties

IUPAC Name

methyl 2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-4-8-15(9-5-13)18(12-17(19)22-3)23(20,21)16-10-6-14(2)7-11-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJAZQLCOFHIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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